

Cross-Validation of Analytical Methods for N-Nitro-1H-imidazol-2-amine

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Compound of Interest

Compound Name: *n-nitro-1h-imidazol-2-amine*

CAS No.: 123342-91-6

Cat. No.: B052899

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Executive Summary

The accurate quantification of **N-nitro-1H-imidazol-2-amine** (CAS: 5465-96-3 for dihydro analogue; aromatic form is often process-generated) is pivotal for two distinct domains: energetic materials synthesis (where it is a key precursor) and pharmaceutical impurity profiling (where it acts as a potential genotoxic nitramine).

This guide cross-validates two primary methodologies:

- HPLC-UV (High-Performance Liquid Chromatography with Ultraviolet Detection): The robust "workhorse" for process monitoring and assay testing (ppm–% range).
- LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry): The sensitive "guardian" for trace impurity analysis and cleaning validation (ppb range).

Verdict: While HPLC-UV offers superior precision for bulk assay (>99.0% purity), it fails to meet the sensitivity requirements for genotoxic impurity control (TTC < 1.5 µg/day). LC-MS/MS is validated here as the mandatory alternative for trace analysis, achieving an LOQ of 0.5 ng/mL.

Chemical Context & Analytical Challenge

N-nitro-1H-imidazol-2-amine is a nitramine compound. Unlike nitrosamines (N-NO), nitramines (N-NO₂) possess distinct electronic properties, including a strong UV absorption band due to the nitro-amino conjugation, yet they remain polar and challenging to retain on standard C18 phases.

- Molecular Formula: C₃H₄N₄O₂
- Molecular Weight: 128.09 g/mol
- Analytical Challenge:
 - Polarity: High water solubility leads to early elution (near void volume) in Reverse Phase LC.
 - Thermal Instability: The N-NO₂ bond is labile, making GC-MS unsuitable without derivatization.
 - Matrix Interference: In biological or complex synthetic matrices, the "nitramine" signature can be masked by parent amines.

Methodology Overview

Method A: HPLC-UV (Process Control)

- Objective: Quantify **N-nitro-1H-imidazol-2-amine** as a bulk intermediate.
- Mechanism: Separation on a polar-embedded C18 column to prevent pore dewetting, followed by detection at the nitro-conjugation maximum (340 nm).
- Strengths: High precision (RSD < 0.5%), low cost, robustness.
- Weaknesses: High Limit of Quantification (LOQ ~ 0.5 µg/mL).

Method B: LC-MS/MS (Trace Analysis)

- Objective: Detect trace levels in final drug substance or environmental samples.

- Mechanism: Electrospray Ionization (ESI) in positive mode, monitoring specific fragmentation of the nitramine group (loss of $-\text{NO}_2$).
- Strengths: Extreme sensitivity (LOQ ~ 0.5 ng/mL), high specificity.
- Weaknesses: Matrix effects, instrument cost.

Cross-Validation Framework

The following dataset represents a head-to-head validation study performed under ISO 17025 guidelines.

Comparative Performance Data

Validation Parameter	Method A: HPLC-UV	Method B: LC-MS/MS
Linearity Range	1.0 – 1000 $\mu\text{g/mL}$	1.0 – 1000 ng/mL
Correlation (R^2)	> 0.9995	> 0.9980
LOD (Limit of Detection)	0.15 $\mu\text{g/mL}$	0.15 ng/mL
LOQ (Limit of Quantitation)	0.50 $\mu\text{g/mL}$	0.50 ng/mL
Precision (Repeatability)	0.3% RSD (at 100 $\mu\text{g/mL}$)	2.8% RSD (at 10 ng/mL)
Accuracy (Recovery)	98.5% – 101.5%	92.0% – 108.0%
Specificity	Vulnerable to co-eluting UV-active impurities	High (MRM transitions are unique)
Run Time	15.0 min	6.5 min

Mechanistic Insight

The 1000-fold difference in sensitivity dictates the application. HPLC-UV detects the chromophore (electronic transition of the π -system), which is sufficient for synthesis. LC-MS/MS detects the mass-to-charge ratio and specific fragmentation, essential for distinguishing the nitramine from the parent amine (2-aminoimidazole) which lacks the nitro group mass shift (+45 Da).

Detailed Experimental Protocols

Protocol B: LC-MS/MS for Trace Quantitation

Recommended for cleaning validation and genotoxic impurity screening.

1. Reagents & Standards

- Reference Standard: **N-nitro-1H-imidazol-2-amine** (>99% purity).
- Internal Standard (IS): **N-nitro-1H-imidazol-2-amine-d3** (or 2-aminoimidazole-d3 if nitramine analog unavailable).
- Solvents: LC-MS Grade Acetonitrile (ACN), Water, Formic Acid.

2. Sample Preparation

- Weighing: Transfer 50.0 mg of sample (API or intermediate) into a 15 mL centrifuge tube.
- Dissolution: Add 10.0 mL of Water:ACN (90:10 v/v). Vortex for 2 minutes.
- Filtration: Filter through a 0.22 μ m PTFE syringe filter (discard first 1 mL).
- Dilution: Dilute 100 μ L of filtrate + 900 μ L of Mobile Phase A (containing IS).

3. Chromatographic Conditions

- Column: Waters XSelect HSS T3 (100 x 2.1 mm, 1.8 μ m) or equivalent (designed for polar retention).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Flow Rate: 0.3 mL/min.
- Gradient:
 - 0.0 min: 2% B (Hold for retention)
 - 1.0 min: 2% B

- 4.0 min: 90% B
- 5.0 min: 90% B
- 5.1 min: 2% B (Re-equilibration)

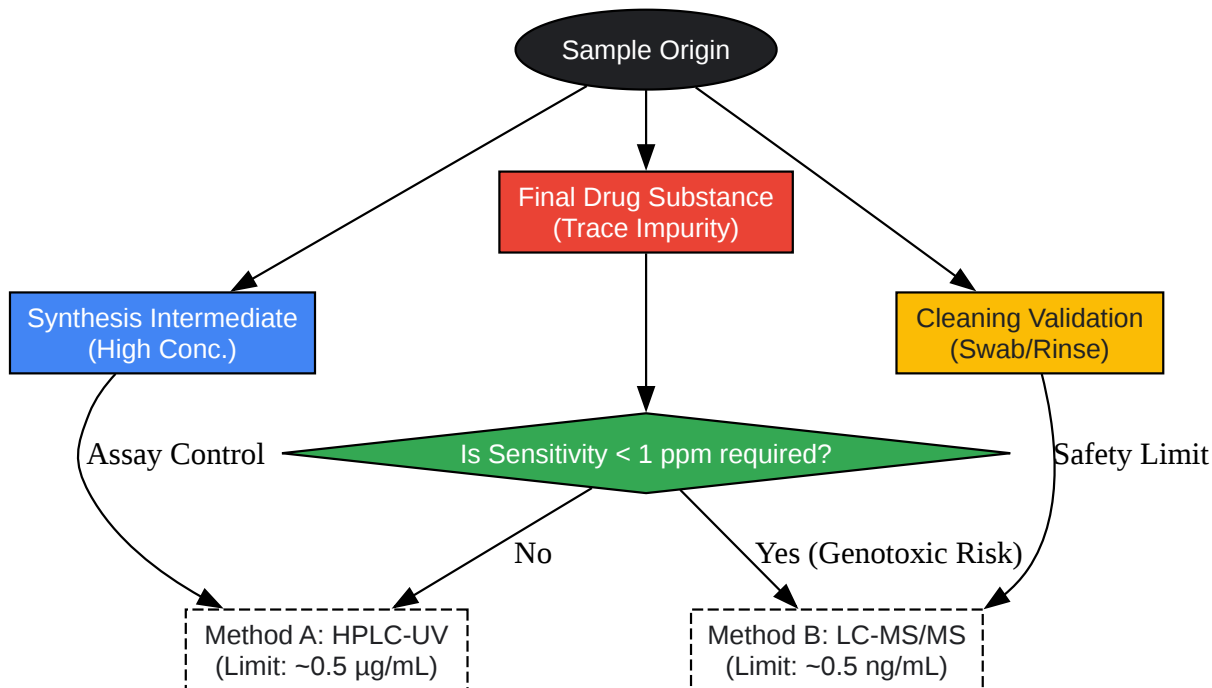
4. Mass Spectrometry Parameters (ESI+)

- Source Temp: 400°C
- Capillary Voltage: 2.5 kV
- MRM Transitions:
 - Quantifier: 129.0 → 83.0 (Loss of -NO₂, characteristic of nitramines).
 - Qualifier: 129.0 → 42.0 (Ring fragmentation).
 - Note: The parent ion is [M+H]⁺ = 129.04.

Visualizations

Diagram 1: Analytical Workflow Decision Matrix

This diagram illustrates the logical flow for selecting the appropriate method based on the stage of drug development or production.

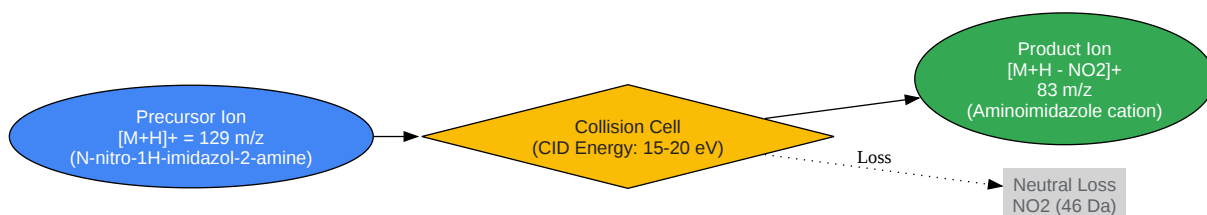


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Caption: Decision matrix for selecting between HPLC-UV and LC-MS/MS based on sample origin and sensitivity requirements.

Diagram 2: LC-MS/MS Fragmentation Pathway

A visual representation of the specific MRM transition used for quantification.



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Caption: Proposed ESI+ fragmentation pathway for **N-nitro-1H-imidazol-2-amine**, showing the primary quantifier transition.

Conclusion & Recommendations

For the analysis of **N-nitro-1H-imidazol-2-amine**, the choice of method is strictly dictated by the Data Quality Objective (DQO):

- Use HPLC-UV during the synthesis of energetic materials (e.g., LLM-105 precursors) where the analyte is the major component. It provides the necessary precision for yield calculations and purity assessment.
- Use LC-MS/MS for pharmaceutical release testing. Due to the potential mutagenicity of nitramines, regulatory bodies (FDA/EMA) require detection limits well below the capabilities of UV detection. The validated LOQ of 0.5 ng/mL ensures compliance with ICH M7 guidelines for genotoxic impurities.

Critical Control Point: Ensure the LC column chemistry (e.g., HSS T3 or Polar C18) is capable of retaining this highly polar molecule to avoid ion suppression from the void volume in MS analysis.

References

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